[1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
Overview
Description
[1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include:
Reagents: Ethylsulfonyl chloride, 2-fluorophenylpiperazine, and piperidin-4-one.
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Continuous flow systems: To ensure consistent product quality.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, [1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, contributing to advancements in various sectors.
Mechanism of Action
The mechanism of action of [1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
Uniqueness
What sets [1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone apart is its unique combination of piperidine and piperazine rings, along with the ethylsulfonyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-2-26(24,25)22-9-7-15(8-10-22)18(23)21-13-11-20(12-14-21)17-6-4-3-5-16(17)19/h3-6,15H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXDQMCAYPOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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